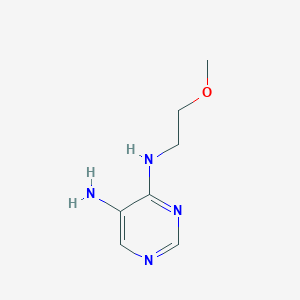

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine

Description

Academic Significance of Pyrimidine (B1678525) Heterocycles and Their Derivatives in Organic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. wikipedia.orgnih.gov The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil), a reality that has cemented its importance in the study of life itself. wikipedia.org Beyond their biological roles, pyrimidine derivatives are integral to numerous synthetic compounds with a wide array of pharmacological and industrial applications. nih.govnih.gov The versatility of the pyrimidine scaffold allows for functionalization at various positions, leading to a vast library of derivatives with tailored electronic and steric properties. This adaptability makes pyrimidines a subject of intense academic and industrial research, with ongoing efforts to develop novel synthetic methodologies and explore their potential in materials science and as therapeutic agents. wikipedia.orgnih.gov

Overview of Diaminopyrimidine Scaffolds as Foundational Structures in Heterocyclic Synthesis

Within the extensive family of pyrimidine derivatives, diaminopyrimidines represent a particularly significant subclass. These scaffolds, characterized by the presence of two amino groups on the pyrimidine ring, are pivotal building blocks in the synthesis of more complex heterocyclic systems. The strategic placement of the amino groups, as seen in 2,4-diaminopyrimidine (B92962) and 4,5-diaminopyrimidine, provides reactive sites for further chemical transformations. wikipedia.org These scaffolds are instrumental in the construction of fused heterocyclic systems, such as purines and pteridines, which are themselves of immense biological importance. The reactivity of the amino groups allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications, particularly in medicinal chemistry where they are often employed as key intermediates in the synthesis of targeted therapeutics. nih.gov

Structural Context of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine within Pyrimidine-4,5-diamine Analogs

This compound belongs to the family of N-substituted pyrimidine-4,5-diamines. The core of this molecule is the pyrimidine-4,5-diamine structure, which features two amino groups on adjacent carbon atoms of the pyrimidine ring. The defining feature of this specific analog is the N4-substitution, where a 2-methoxyethyl group is attached to the amino group at the 4-position. This substitution introduces a flexible, hydrophilic side chain containing an ether linkage.

The presence of the 2-methoxyethyl group at the N4 position is expected to significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, when compared to the parent 4,5-diaminopyrimidine. The structural characteristics of related compounds, such as 2-methoxypyrimidine-4,5-diamine, suggest that the introduction of a methoxy (B1213986) group can confer unique electronic and steric properties.

Below is a data table outlining the key structural features of this compound and its parent compound for comparison.

| Feature | 4,5-Diaminopyrimidine | This compound |

| Chemical Formula | C₄H₆N₄ | C₇H₁₂N₄O |

| Molar Mass | 110.12 g/mol | 168.20 g/mol |

| Core Structure | Pyrimidine | Pyrimidine |

| Functional Groups | Two amino groups at C4 and C5 | One primary amino group at C5, one secondary amino group at C4, one methoxy group |

| Substituent at N4 | Hydrogen | 2-Methoxyethyl |

Note: The data for this compound is based on its chemical structure, as specific experimental data is not widely available in public literature.

Research Rationale for Investigating N4-Substituted Pyrimidine-4,5-diamines

The investigation into N4-substituted pyrimidine-4,5-diamines like this compound is driven by several key research objectives. The primary rationale is the exploration of new chemical space to identify compounds with novel biological activities. The substitution at the N4 position allows for the systematic modification of the molecule's properties to enhance its interaction with biological targets.

The introduction of specific side chains, such as the 2-methoxyethyl group, can improve pharmacokinetic properties, including absorption and metabolic stability. Furthermore, the diamino functionality at positions 4 and 5 provides a scaffold for the synthesis of fused pyrimidine systems, which are known to exhibit a broad spectrum of pharmacological activities. Research in this area often focuses on developing new synthetic routes to these compounds and evaluating their potential as inhibitors of enzymes such as dihydrofolate reductase or as kinase inhibitors for applications in oncology and infectious diseases. The ability to create a diverse library of N4-substituted analogs allows for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of more potent and selective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

4-N-(2-methoxyethyl)pyrimidine-4,5-diamine |

InChI |

InChI=1S/C7H12N4O/c1-12-3-2-10-7-6(8)4-9-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |

InChI Key |

QKJXZLZOCJYYCP-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC=NC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for N4 2 Methoxyethyl Pyrimidine 4,5 Diamine and Its Structural Analogs

De Novo Synthesis of the Pyrimidine-4,5-diamine Core

The formation of the fundamental pyrimidine-4,5-diamine scaffold is a critical first step in the synthesis of the target molecule. This process, known as de novo synthesis, involves building the heterocyclic ring from simpler, acyclic precursors. nih.gov

Cyclization Reactions and Precursor Design for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is typically achieved through cyclization reactions, where a three-carbon component condenses with a compound containing an N-C-N fragment, such as amidine, urea (B33335), or guanidine (B92328). wikipedia.orgbu.edu.eg A common and versatile approach involves the reaction of β-dicarbonyl compounds or their equivalents with these N-C-N building blocks. wikipedia.org The choice of precursors is crucial and dictates the initial substitution pattern of the pyrimidine ring. For instance, the use of amidines can lead to 2-substituted pyrimidines, while urea and guanidine can yield 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org

Multicomponent reactions, such as the Biginelli reaction, also offer an efficient pathway to pyrimidine frameworks, although they often produce dihydropyrimidines that require subsequent oxidation to achieve the aromatic pyrimidine ring. mdpi.com Other methods rely on the condensation of carbonyls with diamines. wikipedia.org The strategic selection of starting materials is paramount to ensure the resulting pyrimidine has the necessary functionalities for subsequent transformations.

Strategic Introduction of Amino Functionalities at Pyrimidine C4 and C5 Positions

The introduction of amino groups at the C4 and C5 positions of the pyrimidine ring is a key step in forming the pyrimidine-4,5-diamine core. These amino groups can be incorporated during the initial cyclization or introduced onto a pre-formed pyrimidine ring through subsequent reactions.

One common strategy involves starting with precursors that already contain the necessary nitrogen functionalities. For example, the cyclization of a suitable cyanoacetate (B8463686) with a guanidine salt can lead to a 2,4-diaminopyrimidine (B92962) derivative. google.com Subsequent nitrosation at the C5 position, followed by reduction, can then furnish the desired 4,5-diamine. google.com

Alternatively, a pre-existing pyrimidine ring can be functionalized. Nucleophilic aromatic substitution is a powerful tool for introducing amino groups, particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.org For instance, a chloro or other suitable leaving group at the C4 position can be displaced by an amine. The introduction of the C5-amino group can be more challenging and often involves nitrosation followed by reduction, or the use of specialized reagents. nih.gov The strategic timing and methodology for introducing these amino groups are critical for an efficient and high-yielding synthesis.

Regioselective Introduction of the 2-Methoxyethyl Moiety at N4

Once the pyrimidine-4,5-diamine core is established, the next crucial step is the selective introduction of the 2-methoxyethyl group at the N4 position. This requires careful control of the reaction conditions to ensure the desired regioselectivity.

Alkylation and Amidation Approaches for N4-Substitution

Direct alkylation of the 4-amino group is a common method for introducing the 2-methoxyethyl side chain. This typically involves reacting the pyrimidine-4,5-diamine with a 2-methoxyethyl halide or a similar electrophile in the presence of a base. However, achieving selectivity for the N4 position over the other amino groups (N5 and potentially an amino group at C2) can be challenging due to the similar nucleophilicity of the amino groups.

Amidation followed by reduction offers an alternative and often more controlled approach. The 4-amino group can be selectively acylated with a reagent like methoxyacetyl chloride, followed by reduction of the resulting amide to the corresponding amine. This two-step process can provide better regioselectivity. A novel strategy involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, inducing the migration of the alkyl group from the amide nitrogen to another nitrogen atom, which could be adapted for this synthesis. rsc.org

Protecting Group Strategies for Selective Functionalization

To achieve the desired regioselectivity in the introduction of the 2-methoxyethyl group, the use of protecting groups is often indispensable. jocpr.comnumberanalytics.com Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting while another part of the molecule is being modified. jocpr.com

In the context of N4-(2-methoxyethyl)pyrimidine-4,5-diamine synthesis, the N5-amino group and any amino group at the C2 position can be protected to ensure that the alkylation or acylation occurs exclusively at the N4 position. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions. creative-peptides.com The choice of protecting group depends on its stability to the reaction conditions required for the N4-functionalization and the ease of its subsequent removal. jocpr.com Orthogonal protecting groups, which can be removed under different conditions, are particularly useful when multiple protecting groups are needed in a synthesis. numberanalytics.com

Convergent and Divergent Synthetic Pathways for this compound and its Derivatives

The synthesis of this compound and its analogs can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. researchgate.net For this compound, a convergent approach might involve synthesizing the pyrimidine-4,5-diamine core and the 2-methoxyethylamine (B85606) side chain separately, and then coupling them in a final step. This approach can be highly efficient as it allows for the optimization of the synthesis of each fragment independently.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. rsc.org For instance, a common pyrimidine-4,5-diamine intermediate could be synthesized and then reacted with a range of different electrophiles to produce a library of N4-substituted derivatives, including this compound. This strategy is particularly useful for exploring structure-activity relationships by creating a diverse set of analogs from a single precursor. The choice between a convergent and divergent approach depends on the specific goals of the synthesis, whether it is to produce a single target molecule in large quantities or to generate a library of related compounds for screening purposes.

Optimization of Reaction Conditions and Isolation Procedures in Academic Synthesis

Solvent Selection and Catalysis in Aminopyrimidine Synthesis

The choice of solvent and catalyst is critical in the synthesis of aminopyrimidines, significantly influencing reaction rates, yields, and the purity of the final product. A diverse array of catalytic systems has been explored in the literature.

Lewis acids have proven effective in catalyzing the condensation reaction for the synthesis of 4-aminopyrimidines. researchgate.net For instance, aminophilic Lewis acids like iron(II) chloride (FeCl₂) can enhance product yields significantly. researchgate.net The stoichiometry of the catalyst, such as zinc chloride (ZnCl₂), and the choice of solvent, like isopropanol (B130326) or toluene, are crucial factors that can affect the stirrability and outcome of the reaction mixture. researchgate.net

Palladium catalysts are widely used for cross-coupling reactions to produce substituted aminopyrimidines. Suzuki coupling, for example, can be performed using dichlorobis(triphenylphosphine)palladium(II) in the presence of a base like sodium carbonate, often in a mixed solvent system such as acetonitrile (B52724) and water. mdpi.com Another palladium-based method involves the hydrogenolysis of a chloro-intermediate using palladium on charcoal, which is a key step in the synthesis of certain complex pyrido[2,3-d]pyrimidines. nih.gov

Furthermore, some synthetic strategies for aminopyrimidine derivatives have been developed to proceed effectively without any solvent or catalyst. mdpi.comnih.gov One such method involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at elevated temperatures, resulting in good to excellent yields. mdpi.comnih.gov Other approaches utilize [5+1] annulation of enamidines, which can proceed under catalyst- and solvent-free conditions or with a catalytic amount of zinc bromide (ZnBr₂). mdpi.com

The following table summarizes various catalytic systems employed in aminopyrimidine synthesis.

Interactive Table: Catalytic Systems in Aminopyrimidine Synthesis

| Catalyst | Substrates | Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Iron(II) chloride (FeCl₂) | β-cyanoenolates, amidine hydrochlorides | Toluene, Isopropanol | Lewis acid catalysis enhances yield in 4-aminopyrimidine (B60600) synthesis. | researchgate.net |

| Dichlorobis(triphenylphosphine)Pd(II) / Na₂CO₃ | 4-chloro-6-methylpyrimidin-2-amine, pyridine-3-boronic acid | Acetonitrile/Water | Suzuki coupling for synthesis of N-Arylpyrimidin-2-amines. | mdpi.com |

| Palladium on charcoal / KOH | 7-chloro-pyrido[2,3-d]pyrimidine intermediate | Not specified | Hydrogenolysis step in a multi-step synthesis. | nih.gov |

| Zinc Bromide (ZnBr₂) | Enamidines, orthoesters | Not specified | Catalyzes [5+1] annulation to form polysubstituted pyrimidines. | mdpi.com |

Principles of Green Chemistry and Sustainable Synthetic Methodologies

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is a growing area of focus, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.inbenthamdirect.comnih.gov Traditional methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique often leads to significantly shorter reaction times, higher yields, and purer products. rasayanjournal.co.inbenthamdirect.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, enhancing reaction rates and yields. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the product, reducing waste, shortening synthesis time, and simplifying workup procedures. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for instance through mechanical "grindstone" or ball milling techniques, offers cleaner reactions, high yields, and simple product isolation. rasayanjournal.co.inresearchgate.net

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options like water or ionic liquids. rasayanjournal.co.inrsc.org

Nano-catalysts: The use of recyclable nano-catalysts, such as nano-MgO, offers advantages like high efficiency, easy separation, and reusability for several reaction cycles. rsc.org

These sustainable methodologies not only offer environmental and financial benefits but also align with the core objectives of green chemistry by minimizing waste and enhancing reaction efficiency. rasayanjournal.co.inbenthamdirect.com

Interactive Table: Green Chemistry Techniques in Pyrimidine Synthesis

| Technique | Description | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Faster reaction rates, higher yields, improved purity. | rasayanjournal.co.inbenthamdirect.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates, shorter times. | rasayanjournal.co.inbenthamdirect.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combined in a one-pot synthesis. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.inresearchgate.net |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent (e.g., grinding). | Clean reactions, easy workup, reduced environmental impact. | mdpi.comnih.govrasayanjournal.co.inresearchgate.net |

| Green Catalysts | Use of recyclable or non-toxic catalysts (e.g., nano-catalysts). | Reusability, reduced costs, high efficiency. | benthamdirect.comrsc.org |

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

The synthesis of isotopically labeled analogs of pyrimidine derivatives is a crucial tool for conducting mechanistic investigations and absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net By incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C), researchers can trace the metabolic fate of a compound or elucidate complex reaction mechanisms. researchgate.netresearchgate.net

A common strategy involves the use of an isotopically labeled precursor that serves as a building block in the synthesis. researchgate.net For example, isotopically labeled urea is a versatile starting material for constructing the pyrimidine ring, allowing for the efficient incorporation of labels into the core structure. researchgate.net The synthesis can be designed to place the label at a specific, non-exchangeable position within the molecule.

These labeled compounds are indispensable for:

Mechanistic Elucidation: For reactions with proposed multi-step pathways, such as the sulfite-catalyzed cleavage of thiamin, isotopic labeling can help confirm the involvement of proposed intermediates. researchgate.net

Metabolic Studies: Labeled analogs allow for the tracking and quantification of the parent drug and its metabolites in biological systems, which is a critical part of the drug development process. researchgate.net

The synthesis of these labeled compounds often requires optimization of the synthetic route to maximize the incorporation of the expensive labeled starting material and to ensure the label's position is retained throughout the reaction sequence. researchgate.net

Interactive Table: Isotopes and Precursors for Labeled Pyrimidine Synthesis

| Isotope | Common Labeled Precursor | Application | Reference(s) |

|---|---|---|---|

| ¹³C | [¹³C]-Urea | Mechanistic studies, ADME | researchgate.net |

| ¹⁴C | [¹⁴C]-Urea | ADME, quantitative analysis | researchgate.net |

| ¹⁵N | [¹⁵N₂]-Urea | Mechanistic studies, metabolic pathway analysis | researchgate.net |

| ²H (Deuterium) | Deuterated solvents or reagents | Mechanistic studies, altering metabolic profiles | researchgate.net |

Chemical Reactivity and Reaction Mechanism Studies of N4 2 Methoxyethyl Pyrimidine 4,5 Diamine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is generally considered to be electron-deficient and therefore, resistant to electrophilic aromatic substitution. However, the presence of strongly activating groups, such as amino moieties, can increase the electron density of the ring sufficiently to allow for such reactions. In the case of N4-(2-methoxyethyl)pyrimidine-4,5-diamine, the two amino groups at positions 4 and 5, and to a lesser extent the methoxyethylamino group, donate electron density into the pyrimidine ring, thereby activating it towards electrophilic attack.

Research on related 2,4-diaminopyrimidine (B92962) systems has shown that electrophilic substitution can occur, preferentially at the C6 position, which is ortho and para to the activating amino groups. rsc.org The electron-donating nature of these substituents makes the aromatic ring a more effective nucleophile. libretexts.org It is plausible that this compound would undergo similar reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric and sulfuric acids could potentially introduce a nitro group at the C6 position. masterorganicchemistry.com Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 6-halo derivative.

It is important to note that the reaction conditions for these electrophilic substitutions would need to be carefully controlled. The exocyclic amino groups are also nucleophilic and could react with the electrophiles, leading to side products.

| Reaction Type | Potential Reagent | Expected Product | Supporting Evidence |

| Nitration | HNO₃/H₂SO₄ | N4-(2-Methoxyethyl)-6-nitropyrimidine-4,5-diamine | Inferred from nitration of other activated benzenes. masterorganicchemistry.com |

| Halogenation | NBS or NCS | 6-Bromo- or 6-chloro-N4-(2-methoxyethyl)pyrimidine-4,5-diamine | Inferred from halogenation of other electron-rich arenes. masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 6-Acyl-N4-(2-methoxyethyl)pyrimidine-4,5-diamine | General reaction for electron-rich aromatics. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidines, especially when a good leaving group is present on the ring. The inherent electron deficiency of the pyrimidine ring facilitates attack by nucleophiles.

While this compound itself does not possess a typical leaving group on the pyrimidine ring, its derivatives, particularly halogenated ones, would be excellent substrates for SNAr reactions. For instance, if a chloro or bromo group were introduced at the C2 or C6 position, it could be readily displaced by a variety of nucleophiles.

Studies on other pyrimidine systems have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com In a hypothetical 2-chloro-N4-(2-methoxyethyl)pyrimidine-4,5-diamine, the chloro group would be the primary site for substitution. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. nih.gov

The direct functionalization of the pyrimidine ring in this compound via SNAr is less straightforward without a pre-existing leaving group. However, derivatization to introduce such a group opens up a plethora of synthetic possibilities. For instance, conversion of a hydroxyl group (if present) to a tosylate or mesylate would create a good leaving group.

A more direct approach for amination could potentially be achieved through oxidative nucleophilic aromatic substitution of hydrogen (SNArH). While not as common, this type of reaction allows for the direct replacement of a hydrogen atom with a nucleophile, often in the presence of an oxidizing agent.

Furthermore, if a cyano group were present on the ring, it could also act as a leaving group in SNAr reactions, being displaced by amines or other nucleophiles. researchgate.net This highlights the versatility of the pyrimidine core for further functionalization, provided the appropriate starting materials are used.

| Substrate Type | Nucleophile | Typical Product | Reaction Mechanism |

| 2-Chloro-N4-substituted-pyrimidine-4,5-diamine | Primary/Secondary Amine | 2-Amino-N4-substituted-pyrimidine-4,5-diamine | SNAr preprints.org |

| 4-Chloro-N-substituted-pyrimidine | Aniline derivatives | N-Aryl-N-substituted-4-aminopyrimidine | Acid-catalyzed SNAr preprints.org |

| 4-Cyanopyridine | Lithium amides | 4-Aminopyridine | SNAr researchgate.net |

Reactivity of the Exocyclic Amine Groups (N4 and N5)

The N4 and N5 amino groups of this compound are nucleophilic centers and can readily participate in a variety of chemical reactions. The N4 amino group is a secondary amine, while the N5 amino group is a primary amine, leading to potential differences in their reactivity.

Both the N4 and N5 amino groups can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. The relative reactivity of the two amino groups would depend on steric hindrance and electronic factors. It is plausible that the less sterically hindered N5 primary amine would react preferentially under controlled conditions. Acylation of diaminopyrimidines has been shown to yield both mono- and di-acylated products. rsc.orgrsc.org

Alkylation and arylation reactions are also possible. For example, reaction with alkyl halides could lead to N-alkylation at either the N4 or N5 position. The choice of base and solvent would be crucial in controlling the extent and selectivity of the alkylation.

The vicinal arrangement of the N4 and N5 amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through condensation and cyclocondensation reactions. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would lead to the formation of a pyrazine (B50134) ring fused to the pyrimidine core, yielding a pteridine (B1203161) derivative.

Similarly, condensation with aldehydes or ketones can lead to the formation of Schiff bases, which can then undergo further cyclization. The reaction with aldehydes, in particular, is a common method for the synthesis of purines from 4,5-diaminopyrimidines. researchgate.net The initial condensation would likely occur at the more reactive N5 primary amine, followed by cyclization involving the N4 amine.

The reaction with isothiocyanates would lead to the formation of thiourea (B124793) derivatives, which could subsequently be cyclized to form fused thieno[2,3-d]pyrimidine (B153573) systems. nih.gov

| Reactant | Reaction Type | Product Class | Significance |

| Acyl Halides/Anhydrides | Acylation | Amides | Protection or modification of amine functionality. rsc.org |

| Alkyl Halides | Alkylation | N-Alkylated amines | Introduction of alkyl groups to modulate properties. nih.gov |

| 1,2-Dicarbonyl Compounds | Cyclocondensation | Pteridines | Synthesis of biologically relevant fused heterocycles. |

| Aldehydes | Cyclocondensation | Purines | Key reaction for purine (B94841) synthesis. researchgate.net |

| Isothiocyanates | Condensation/Cyclization | Fused Thiazoles/Thiadiazoles | Access to sulfur-containing heterocyclic systems. |

Transformations Involving the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain presents two primary locations for chemical reactions: the ether linkage and the terminal methoxy (B1213986) group.

The ether bond within the 2-methoxyethyl group is generally stable but can be cleaved under stringent acidic conditions. wikipedia.orgmasterorganicchemistry.compressbooks.pub This type of reaction is a classic example of ether cleavage, which typically proceeds via nucleophilic substitution. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which makes the adjacent carbon atoms more electrophilic. wikipedia.orgpressbooks.pub

The subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻). Depending on the structure of the ether, this can occur through either an S(_N)1 or S(_N)2 mechanism. wikipedia.org For the 2-methoxyethyl side chain, which consists of primary and secondary carbons, the cleavage is likely to proceed via an S(_N)2 pathway at the less sterically hindered carbon. pressbooks.pub

A plausible reaction pathway for the cleavage of the ether linkage in this compound with a strong acid like HI would involve the initial formation of an alcohol and an alkyl halide. Further reaction with excess acid could potentially convert the alcohol to another molecule of the alkyl halide. A patent describing the cleavage of a 2-loweralkyl-4-amino-S-hydrocarbonoxymethyl pyrimidine using an alkylpyridine hydrochloride in the presence of excess hydrogen chloride at elevated temperatures (110-200 °C) suggests that similar ether cleavage on the pyrimidine scaffold is achievable. google.com

Table 1: Potential Products of Ether Linkage Cleavage under Different Conditions

| Reagent | Conditions | Likely Intermediate Product | Likely Final Product (with excess reagent) |

| HI | Heat | N4-(2-hydroxyethyl)pyrimidine-4,5-diamine and methyl iodide | N4-(2-iodoethyl)pyrimidine-4,5-diamine and methyl iodide |

| HBr | Heat | N4-(2-hydroxyethyl)pyrimidine-4,5-diamine and methyl bromide | N4-(2-bromoethyl)pyrimidine-4,5-diamine and methyl bromide |

The terminal methoxy group of the side chain can also be a target for chemical modification, most notably through demethylation to yield a primary alcohol. This transformation is a specific type of ether cleavage. Reagents commonly used for the demethylation of aryl methyl ethers, such as boron tribromide (BBr₃), can also be effective for this purpose.

The reaction with BBr₃ would proceed by coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, releasing the alcohol upon workup. This would transform the this compound into N4-(2-hydroxyethyl)pyrimidine-4,5-diamine. This resulting primary alcohol could then serve as a handle for further functionalization, for instance, through esterification or oxidation.

Research on the chemical modification of poly(ω-bromoalkyl-1-glycidylethers) with 4′-methoxybiphenyl-4-oxy mesogenic groups demonstrates the reactivity of similar ether functionalities, suggesting that targeted modifications of the terminal methoxy group are feasible. researchgate.net

Oxidation and Reduction Pathways of this compound

The diaminopyrimidine core is susceptible to both oxidation and reduction, which can lead to a variety of derivatives.

Oxidation: The pyrimidine ring, particularly with its electron-donating amino groups, can be oxidized. The nitrogen atoms in the pyrimidine ring are potential sites for N-oxidation. Mono-N-oxidation of pyrimidines can be achieved using peracids. wikipedia.org The presence of two nitrogen atoms in the pyrimidine ring of this compound means that mono- or di-N-oxides could potentially be formed. The amino groups themselves can also be oxidized, although this typically requires stronger oxidizing agents and may lead to more complex product mixtures. The oxidation of 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine by perrhenate (B82622) leads to the formation of an alloxan (B1665706) derivative, which then condenses with the unoxidized starting material. nih.gov This suggests that oxidation of the amino groups at the 4 and 5 positions could lead to the formation of a pyrimidine-4,5-dione derivative.

Reduction: The pyrimidine ring can be reduced, for instance, through catalytic hydrogenation. This would result in the saturation of the heterocyclic ring to yield a tetrahydropyrimidine (B8763341) derivative. wikipedia.org The conditions for such a reaction would need to be carefully controlled to avoid cleavage of the C-N bonds or other side reactions. The general mechanism for the reduction of the pyrimidine ring often involves a hydride transfer to the 5-position and protonation at the 6-position. umich.edu

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent/Condition | Potential Product |

| N-Oxidation | Peracid (e.g., m-CPBA) | This compound-N-oxide |

| Amino Group Oxidation | Strong Oxidizing Agent | N4-(2-Methoxyethyl)-4-aminopyrimidine-5-one-imine or further oxidized species |

| Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | N4-(2-Methoxyethyl)-1,2,3,6-tetrahydropyrimidine-4,5-diamine |

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specific to the reaction pathways of this compound are not extensively reported in the public domain. However, the principles of such studies can be applied to understand the reactivity of this molecule.

Kinetic Studies: Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, solvent polarity) to determine the rate law and activation parameters (activation energy, pre-exponential factor). For instance, in the ether cleavage reaction, monitoring the disappearance of the starting material or the appearance of a product over time would allow for the determination of the reaction order with respect to the pyrimidine derivative and the acid catalyst. This information would help to elucidate the reaction mechanism (e.g., distinguishing between S(_N)1 and S(_N)2 pathways). Kinetic studies on other pyrimidine derivatives have been conducted to understand their inhibition mechanisms against various enzymes. researchgate.net

Thermodynamic Studies: Thermodynamic studies would focus on the energy changes that occur during a reaction, providing information about the spontaneity (Gibbs free energy, ΔG), enthalpy change (ΔH), and entropy change (ΔS) of the reaction. For example, the thermodynamic parameters for the complexation of various pyrimidine compounds with metal ions have been investigated using potentiometric titration. scitechjournals.com Similar methods could be employed to study the thermodynamics of protonation or other reactions of this compound. Thermochemical data for the parent diazines, pyrimidine, pyrazine, and pyridazine, have been re-evaluated to provide benchmark quality results, which can serve as a basis for theoretical calculations on substituted pyrimidines. umsl.edu

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often requires the identification and characterization of transient species such as reaction intermediates and transition states.

Reaction Intermediates: In the context of the reactions of this compound, intermediates could be species such as the protonated ether in acid-catalyzed cleavage or a Meisenheimer complex in nucleophilic aromatic substitution on the pyrimidine ring, if such a reaction were to occur. Spectroscopic techniques like NMR and IR, performed at low temperatures to increase the lifetime of the intermediate, are powerful tools for their detection and structural characterization. For example, 1,3- and 1,4-cycloadducts have been identified as intermediates in the transformation of 5-nitropyrimidines into pyridines. acs.org

Transition States: Transition states are high-energy, transient configurations along the reaction coordinate and cannot be isolated. Their structures and energies are typically investigated using computational chemistry methods, such as density functional theory (DFT). rsc.orgims.ac.jpucsb.edu By calculating the potential energy surface of a reaction, the geometry of the transition state can be located as a first-order saddle point. For the ether cleavage reaction, computational modeling could help to visualize the transition state for the S(_N)2 attack of the halide ion on the protonated ether. Similarly, for oxidation or reduction reactions, the transition states for the addition of an oxygen atom or a hydride ion could be modeled. These computational approaches can provide valuable insights into the reaction mechanism at a molecular level.

Structure Reactivity and Structure Interaction Relationship Srir Analysis of N4 2 Methoxyethyl Pyrimidine 4,5 Diamine

Steric and Electronic Influences of the 2-Methoxyethyl Substituent on Pyrimidine (B1678525) Reactivity Profiles

The reactivity of the pyrimidine ring in N4-(2-methoxyethyl)pyrimidine-4,5-diamine is significantly modulated by the steric and electronic characteristics of its 2-methoxyethyl substituent. This substituent exerts its influence through a combination of inductive and steric effects, which in turn affect the electron density of the pyrimidine ring and the accessibility of its reactive sites.

Electronic Influence:

The 2-methoxyethyl group at the N4 position influences the electronic landscape of the pyrimidine ring primarily through induction. The nitrogen atom of the amino group is electron-donating, which generally increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophiles. However, the presence of the oxygen atom in the methoxyethyl side chain introduces an electron-withdrawing inductive effect, which can partially counteract the electron-donating nature of the amino group. This complex interplay of electronic effects fine-tunes the reactivity of the pyrimidine core.

Steric Influence:

The 2-methoxyethyl substituent also imparts a significant steric hindrance around the N4-amino group. This steric bulk can direct the approach of incoming reagents, favoring reactions at less hindered positions of the pyrimidine ring. For instance, in reactions involving the amino groups, the steric hindrance from the 2-methoxyethyl group might lead to selective reaction at the more accessible 5-amino group. The size and flexibility of this substituent play a crucial role in how it shields the nearby regions of the molecule.

The following table summarizes the general steric and electronic effects of the substituents:

| Substituent | Electronic Effect | Steric Effect |

| 4-Amino Group | Electron-donating (resonance) | Moderate |

| 5-Amino Group | Electron-donating (resonance) | Moderate |

| N4-(2-Methoxyethyl) Group | Inductive (electron-withdrawing oxygen, electron-donating alkyl chain) | High |

Positional Isomerism of Amino Groups and its Impact on Chemical Properties

The arrangement of the two amino groups at the 4 and 5 positions of the pyrimidine ring is a critical determinant of the chemical properties of this compound. This specific positional isomerism, known as vicinal diamines, creates a unique electronic and steric environment that distinguishes it from other diaminopyrimidine isomers.

A hypothetical shift of the 2-methoxyethyl group to the 5-amino position would result in a different set of steric and electronic influences on the pyrimidine ring, likely altering its reactivity and interaction patterns. The specific location of the substituent is crucial in directing the outcomes of chemical reactions. Studies on various pyrimidine derivatives have consistently shown that the position of substituents greatly influences their biological and chemical activities. researchgate.net

Conformational Analysis and Flexibility of the 2-Methoxyethyl Moiety and its Influence on Molecular Interactions

The 2-methoxyethyl side chain of this compound is flexible, with several rotatable bonds that allow it to adopt various conformations. This conformational flexibility is a key factor in its ability to interact with other molecules, including biological targets.

Computational studies on similar 2'-O-(2-methoxyethyl) (MOE) modifications in nucleic acids have shown that the side chain has a fairly rigid geometry with specific preferred rotations about its bonds. umn.edu The presence of the 2'-substituent tends to lock the sugar into a specific pucker, leading to a stable A-form geometry. umn.edu This suggests that while the 2-methoxyethyl group is flexible, it may favor certain conformations that optimize its interactions.

The key rotatable bonds in the 2-methoxyethyl group are:

C4-N4 bond: Rotation around this bond determines the orientation of the substituent relative to the pyrimidine ring.

N4-C(ethyl) bond: Rotation here positions the methoxy (B1213986) group in different spatial arrangements.

C(ethyl)-O(methoxy) bond: This rotation affects the accessibility of the methoxy oxygen for interactions.

The conformational state of this flexible moiety can significantly influence the molecule's ability to fit into binding pockets of enzymes or receptors. The molecule may adopt a more extended conformation to maximize surface contact or a more compact, folded conformation, potentially stabilized by intramolecular interactions.

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) Affecting Reactivity and Molecular Recognition

The functional groups of this compound are capable of engaging in a variety of non-covalent interactions that are fundamental to its reactivity and molecular recognition.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

The amino groups and pyrimidine nitrogens are also prime sites for intermolecular hydrogen bonding with other molecules, such as solvents or biological macromolecules. These interactions are crucial for the solubility of the compound and for its binding to target sites. The ability to form multiple hydrogen bonds is a key feature of many pyrimidine-based drugs.

π-Stacking:

The electron-rich pyrimidine ring can participate in π-stacking interactions with other aromatic systems. These interactions, where the planes of the aromatic rings stack on top of each other, contribute to the stability of molecular complexes and are important in the binding of drugs to DNA and proteins.

The potential interactions are summarized in the table below:

| Interaction Type | Donor/Acceptor Groups | Significance |

| Intramolecular H-Bonding | -NH2 (donor), -N= (acceptor), -O- (acceptor) | Stabilizes conformation, influences reactivity |

| Intermolecular H-Bonding | -NH2 (donor), -N= (acceptor) | Solubility, molecular recognition, binding affinity |

| π-Stacking | Pyrimidine ring | Binding to aromatic residues in proteins, DNA intercalation |

Comparative SRIR Studies with Other N4-Substituted Pyrimidine-4,5-diamines

To understand the specific role of the 2-methoxyethyl group, it is useful to compare the structure-reactivity and structure-interaction relationships of this compound with other N4-substituted analogs. While direct comparative studies on the chemical reactivity of this specific compound are limited, data from medicinal chemistry research on related series of compounds can provide valuable insights.

For example, in the development of kinase inhibitors, various substituents at the N4 position of pyrimidine derivatives have been explored to optimize potency and selectivity. nih.gov A general trend observed is that the nature of the N4-substituent significantly impacts the biological activity.

A hypothetical comparison of N4-substituents and their potential impact is presented in the table below:

| N4-Substituent | Key Features | Expected Impact on Reactivity and Interactions |

| -H (unsubstituted) | Smallest size, no electronic effect beyond the amino group | Baseline reactivity, less steric hindrance |

| -CH3 (methyl) | Small, electron-donating alkyl group | Increased electron density, minor steric effect |

| -Ph (phenyl) | Bulky, aromatic, can be electronically modified | Significant steric hindrance, potential for π-stacking |

| -(CH2)2OH (2-hydroxyethyl) | Flexible, hydrogen bond donor/acceptor | Increased polarity, enhanced hydrogen bonding capability |

| -(CH2)2OCH3 (2-methoxyethyl) | Flexible, hydrogen bond acceptor, moderate polarity | Unique balance of flexibility, steric bulk, and hydrogen bonding potential |

This comparative approach highlights how the 2-methoxyethyl group provides a unique combination of size, flexibility, and hydrogen bonding capability that can be advantageous for specific molecular interactions.

Correlation of Structural Descriptors with Observed Reaction Outcomes and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for correlating the structural features of molecules with their biological activities or chemical properties. nih.govnih.gov In the context of this compound, various structural descriptors can be calculated and correlated with its observed reactivity and selectivity.

Key Structural Descriptors:

Electronic Descriptors: These include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors quantify the electronic nature of the molecule and its susceptibility to different types of reactions. wjarr.com

Steric Descriptors: Molar volume, surface area, and specific steric parameters (like Taft's Es) can be used to model the steric influence of the 2-methoxyethyl group on reaction rates and selectivity.

Topological Descriptors: These numerical values are derived from the graph representation of the molecule and encode information about its size, shape, and branching.

Quantum Chemical Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from DFT calculations, can provide deeper insights into the reactivity of the molecule. wjarr.com

By establishing a mathematical relationship between these descriptors and experimental data (e.g., reaction yields, regioselectivity, or binding affinities), it is possible to predict the behavior of related compounds and to rationally design new molecules with desired properties. For pyrimidine derivatives, QSAR studies have successfully identified key structural features required for their biological activities. researchgate.netmdpi.com

Computational and Theoretical Investigations of N4 2 Methoxyethyl Pyrimidine 4,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. nih.gov For N4-(2-Methoxyethyl)pyrimidine-4,5-diamine, methods like Density Functional Theory (DFT) with appropriate basis sets, such as 6-311++G(**), are commonly employed to determine optimized geometry, vibrational frequencies, and electronic characteristics. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and localization of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic and basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic and acidic nature. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity and polarizability. researchgate.net

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino groups and the pyrimidine ring itself, while the LUMO is typically distributed over the electron-deficient regions of the ring. researchgate.netbohrium.com In the case of this compound, the HOMO would be expected to have significant contributions from the diamine-substituted pyrimidine ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO would likely be centered on the pyrimidine ring, which is inherently π-deficient. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrimidines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Amino-4-methoxy-6-methylpyrimidine | -6.2 | -1.5 | 4.7 |

| Pyrrolo[2,3-d]pyrimidine derivative 4b | -5.8 | -2.1 | 3.7 |

| Pyrrolo[2,3-d]pyrimidine derivative 6i | -6.0 | -2.5 | 3.5 |

Data is illustrative and based on findings for structurally related pyrimidine derivatives. nih.govbohrium.com

Charge Distribution and Prediction of Reaction Sites

The distribution of electron density within a molecule is crucial for predicting its reactive sites. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps highlight regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxyethyl group, indicating these as potential sites for protonation or interaction with electrophiles. The hydrogen atoms of the amino groups would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis is another powerful tool for studying charge distribution and intramolecular interactions. nih.gov NBO analysis provides information on the charge transfer between orbitals, which can be used to understand hyperconjugative interactions and the stability of the molecule. For instance, the analysis of electron density changes in antibonding orbitals can reveal the stabilization energy associated with specific intramolecular interactions. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction pathway. nih.gov

Transition State Characterization and Activation Energy Calculations

By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, which are the energy maxima along the reaction coordinate. The characterization of a transition state involves confirming that it has exactly one imaginary frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.

For reactions involving pyrimidine derivatives, such as nucleophilic substitution or cyclization reactions, DFT can be used to model the step-by-step mechanism and calculate the activation energies for each step. nih.govresearchgate.net This allows for the identification of the rate-determining step and provides insights into how substituents or catalysts might influence the reaction rate.

Reaction Coordinate Analysis and Potential Energy Surfaces

A reaction coordinate diagram, or potential energy surface, plots the energy of the system as a function of the reaction progress. This provides a visual representation of the entire reaction pathway, including reactants, intermediates, transition states, and products. For this compound, this analysis could be applied to understand its synthesis or its potential metabolic pathways. For example, in a study of pyrimidine nucleoside formation, DFT calculations were used to explore the catalytic role of a Mg²⁺ ion and the effect of solvent on the reaction mechanism. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape. For a flexible molecule like this compound, with its methoxyethyl side chain, MD simulations can reveal the preferred conformations in different environments.

Furthermore, MD simulations are invaluable for studying the effects of solvents on molecular structure and behavior. By explicitly including solvent molecules in the simulation, it is possible to obtain a more realistic picture of how the solute and solvent interact, including the formation of hydrogen bonds and other non-covalent interactions. This is particularly important for understanding the behavior of the molecule in a biological context. For instance, MD simulations have been used to study the binding of pyrimidine derivatives to enzyme active sites, providing insights into their mechanism of action as potential therapeutic agents. nih.govnih.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netresearchgate.net These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a compound, aiding in its characterization and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are crucial for the structural elucidation of newly synthesized compounds. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically performed in a simulated solvent environment, such as DMSO-d₆, to mimic experimental conditions. researchgate.net The calculated chemical shifts are then correlated with experimental data to confirm the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 155.8 | H2 | 7.85 |

| C4 | 160.2 | - | - |

| C5 | 110.5 | - | - |

| C6 | 145.3 | H6 | 8.50 |

| C1' | 45.1 | H1' | 3.55 |

| C2' | 68.9 | H2' | 3.70 |

| C3' (OCH₃) | 58.7 | H3' | 3.30 |

| N4-H | - | - | 7.20 (br s) |

Infrared (IR) Spectroscopy:

Theoretical IR spectroscopy helps in identifying the characteristic functional groups and vibrational modes of a molecule. Computational models can predict the vibrational frequencies and intensities of this compound. researchgate.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical methods. The predicted spectrum can be compared with experimental Fourier-transform infrared (FT-IR) spectra to validate the structure.

Table 2: Predicted IR Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (amine) | 3450, 3350 | Asymmetric and symmetric stretching |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the pyrimidine ring |

| C-H stretch (aliphatic) | 2950-2850 | Stretching of C-H bonds in the methoxyethyl group |

| C=N/C=C stretch | 1650-1550 | Ring stretching vibrations |

| N-H bend (amine) | 1620 | Scissoring vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, it is possible to predict the λmax values in the UV-Vis spectrum of this compound. These calculations are often performed in different solvents to assess the effect of the environment on the electronic transitions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound This table presents hypothetical data for illustrative purposes.

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Gas Phase | 285 | π → π* |

| Ethanol | 290 | π → π* |

In Silico Design of Novel Pyrimidine-4,5-diamine Scaffolds with Predicted Reactivity Profiles

The pyrimidine-4,5-diamine scaffold is a versatile building block in medicinal chemistry, appearing in a variety of biologically active compounds. nih.govmdpi.com In silico methods play a pivotal role in the rational design of novel derivatives with tailored reactivity and biological profiles. researchgate.net

Scaffold-Based Drug Design:

Starting with the core structure of this compound, new analogues can be designed by introducing various substituents at different positions of the pyrimidine ring and the side chain. The goal is to modulate the physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape, to enhance interactions with a specific biological target. nih.govnih.gov For instance, modifications can be introduced at the C2 and C6 positions of the pyrimidine ring or by altering the length and functionality of the N4-substituent.

Prediction of Reactivity Profiles:

Computational tools can predict the reactivity of these newly designed molecules. Molecular docking simulations can be employed to evaluate the binding affinity of the designed compounds towards a target protein, providing insights into potential biological activity. researchgate.netresearchgate.net Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the in silico design process. nih.gov By calculating parameters such as Lipinski's rule of five, aqueous solubility, and potential for metabolism, researchers can prioritize the synthesis of compounds with favorable drug-like properties. researchgate.netnih.gov

Table 4: In Silico Designed Analogues of this compound and their Predicted Properties This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Predicted Human Oral Absorption (%) |

|---|---|---|---|

| N4M-001 | R = H at C2 | -7.5 | 85 |

| N4M-002 | R = Cl at C2 | -8.2 | 82 |

| N4M-003 | R = Phenyl at C6 | -9.1 | 75 |

The integration of these computational approaches allows for the rapid exploration of chemical space and the identification of promising new pyrimidine-4,5-diamine derivatives for further experimental investigation. This synergy between computational prediction and experimental validation accelerates the discovery and development of novel molecules with desired functionalities.

Advanced Spectroscopic and Chromatographic Characterization of N4 2 Methoxyethyl Pyrimidine 4,5 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For the compound N4-(2-Methoxyethyl)pyrimidine-4,5-diamine, comprehensive NMR analysis, including 1H NMR, 13C NMR, and 2D NMR techniques, would be essential for its structural elucidation and characterization.

Comprehensive 1H NMR Spectral Interpretation and Chemical Shift Assignments

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

Predicted 1H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (pyrimidine ring) | 8.0 - 8.2 | Singlet | 1H |

| H-6 (pyrimidine ring) | 7.5 - 7.7 | Singlet | 1H |

| NH (at N4) | 6.0 - 6.5 | Broad Singlet | 1H |

| NH2 (at C5) | 5.0 - 5.5 | Broad Singlet | 2H |

| CH2 (methylene adjacent to NH) | 3.5 - 3.7 | Triplet | 2H |

| CH2 (methylene adjacent to OCH3) | 3.6 - 3.8 | Triplet | 2H |

| OCH3 (methoxy) | 3.3 - 3.4 | Singlet | 3H |

Aromatic Protons: The protons on the pyrimidine (B1678525) ring (H-2 and H-6) are expected to appear in the downfield region (δ 7.5-8.2 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Amine and Amide Protons: The protons of the amino (NH2) and the secondary amine (NH) groups are expected to show broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Aliphatic Protons: The methylene (B1212753) (CH2) protons of the methoxyethyl group will appear as triplets due to coupling with the adjacent methylene protons. The methoxy (B1213986) (OCH3) protons will be a sharp singlet in the upfield region.

Detailed 13C NMR Chemical Shift Assignments and Carbon Skeleton Elucidation

The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted 13C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine ring) | 155 - 158 |

| C-4 (pyrimidine ring) | 158 - 162 |

| C-5 (pyrimidine ring) | 120 - 125 |

| C-6 (pyrimidine ring) | 140 - 145 |

| CH2 (methylene adjacent to NH) | 42 - 45 |

| CH2 (methylene adjacent to OCH3) | 70 - 73 |

| OCH3 (methoxy) | 58 - 60 |

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have chemical shifts in the aromatic region, with those directly attached to nitrogen atoms (C-2, C-4, C-6) appearing at lower field.

Aliphatic Carbons: The carbons of the methoxyethyl side chain will appear in the aliphatic region of the spectrum.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the methoxyethyl chain (i.e., the correlation between the two CH2 groups).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connection of the methoxyethyl group to the N4 position of the pyrimidine ring by observing a correlation between the N-CH2 protons and the C-4 and C-5 carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the protons of the methoxyethyl group and the protons on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the expected composition of C7H12N4O.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]+ | 185.1084 |

The experimentally determined mass should be within a very narrow range (typically < 5 ppm) of the calculated mass to confirm the elemental composition.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion [M+H]+) and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of pyrimidine derivatives often involves characteristic losses of small neutral molecules.

Predicted Fragmentation Pathways:

The protonated molecule is expected to undergo fragmentation through several pathways, including:

Loss of the methoxyethyl side chain: A primary fragmentation pathway would likely involve the cleavage of the N4-C bond, resulting in the loss of the entire methoxyethyl group or parts of it.

Ring fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN or NH3.

Cleavage within the side chain: Fragmentation can also occur within the methoxyethyl side chain, for example, through the loss of a methoxy radical (•OCH3) or formaldehyde (B43269) (CH2O).

A detailed analysis of the MS/MS spectrum would allow for the proposal of specific fragmentation mechanisms and the identification of characteristic fragment ions, further confirming the structure of this compound. Studies on similar pyrimidine derivatives have shown that fragmentation patterns are highly dependent on the nature and position of substituents on the pyrimidine ring nih.govsphinxsai.comsapub.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, offering high sensitivity and specificity for purity assessment and reaction monitoring. In a typical setup, a reversed-phase C18 column is employed with a gradient elution system, often comprising water and acetonitrile (B52724) with a small percentage of formic acid to facilitate protonation.

The mass spectrometer, coupled to the liquid chromatograph, provides mass-to-charge ratio (m/z) data, confirming the identity of the target compound and any impurities. For this compound (molar mass: 184.22 g/mol ), the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 185.23. Tandem mass spectrometry (MS/MS) can be utilized to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for distinguishing between isomers and identifying unknown impurities.

Illustrative LC-MS Data for this compound:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Expected [M+H]⁺ | m/z 185.23 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the vibrational modes of this compound.

IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups would appear as broad bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would produce a series of bands in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the methoxy group would likely appear in the 1050-1150 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The pyrimidine ring breathing modes are often strong in the Raman spectrum. Due to the presence of the heteroaromatic ring, this technique can be particularly sensitive to changes in the electronic environment of the molecule.

Predicted Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 (broad) | 3300-3500 (weak) |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=N, C=C Stretch (Ring) | 1500-1650 | 1500-1650 (strong) |

| N-H Bend | 1580-1650 | - |

| C-O-C Stretch | 1050-1150 | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring, being a conjugated system, is expected to exhibit strong absorption in the UV region. The presence of amino and methoxyethyl substituents will influence the position and intensity of the absorption maxima (λ_max). Based on data for structurally similar N4-substituted pyrimidine analogues, the λ_max for this compound would likely fall in the 380-400 nm range. This absorption corresponds to π → π* transitions within the conjugated pyrimidine system. The position of the λ_max can be sensitive to the solvent polarity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the methoxyethyl side chain and the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the amine groups and the pyrimidine nitrogens.

Advanced Chromatographic Separations for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for quantitative analysis. A reversed-phase method, similar to that used for LC-MS, would be appropriate. A UV detector set at the λ_max of the compound would provide sensitive detection. The method would be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable quantification.

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile/Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., ~390 nm) |

| Retention Time | Dependent on exact conditions |

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, GC could be employed to analyze for volatile starting materials or byproducts from its synthesis. For instance, if the synthesis involves volatile precursors, GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used to monitor their consumption and the formation of volatile side products. Derivatization of the amine groups could also be explored to increase the volatility and thermal stability of the target compound for GC analysis.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter or exhibit axial chirality. Therefore, its analysis does not necessitate chiral chromatography. However, this diamine serves as a critical starting material or intermediate in the synthesis of more complex, biologically active molecules that may be chiral. When this compound is reacted with chiral reagents or catalysts to produce derivatives containing one or more stereocenters, the assessment of enantiomeric purity becomes a critical step in their characterization.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for the separation and quantification of enantiomers of such pyrimidine derivatives. nih.govnih.gov The development of a robust chiral HPLC method is essential for quality control, ensuring the desired enantiomer is present in high purity, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. americanpharmaceuticalreview.com

Principle of Separation: Chiral separation by HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral stationary phase. nih.gov CSPs are typically composed of a chiral selector molecule immobilized onto a silica (B1680970) support. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of racemic compounds, including heterocyclic structures similar to pyrimidine derivatives. nih.govnih.gov The separation occurs because the transient diastereomeric complexes formed between each enantiomer and the chiral selector have different association energies, leading to different retention times on the column.

Method Development for Derivatives: Developing a method for the enantiomeric purity assessment of a new chiral derivative of this compound would involve several key steps:

CSP Screening: A variety of commercially available chiral columns (e.g., Chiralpak® and Chiralcel® series) would be screened to identify the most effective CSP for the target analyte. nih.gov

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol) for normal-phase chromatography, is systematically varied to achieve optimal resolution and practical retention times. Reversed-phase conditions can also be explored. nih.gov

Parameter Adjustment: Other parameters such as flow rate, column temperature, and the wavelength for UV detection are fine-tuned to enhance peak shape, resolution, and sensitivity. researchgate.net

Illustrative Data: While specific published data for a chiral derivative of this compound is not readily available, the following table provides a representative example of the type of data generated during a chiral HPLC analysis for a hypothetical chiral pyrimidine derivative. This data is based on typical values observed in the chiral separation of analogous heterocyclic compounds.

Table 1: Illustrative Chiral HPLC Data for a Hypothetical Chiral Derivative

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Chiral Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers |

This table illustrates a successful baseline separation of two enantiomers, which is a prerequisite for accurate quantification and the determination of enantiomeric excess (% ee). The combination of chiral separation techniques with mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural confirmation, which is particularly valuable when analyzing trace impurities or metabolites in complex biological matrices. americanpharmaceuticalreview.com

N4 2 Methoxyethyl Pyrimidine 4,5 Diamine As a Core Building Block in Complex Chemical Synthesis

Utilization in the Construction of Fused Heterocyclic Ring Systems